2,4-Dibromo-6-isopropylaniline is an organic compound with the molecular formula . It features a benzene ring substituted with two bromine atoms and an isopropyl group, which significantly influences its chemical properties and reactivity. The compound is characterized by its pale pink or cream appearance and has a melting point range of approximately 43.5 to 49.5 °C . This structure allows for various interactions in
There is no known specific mechanism of action for 2,4-Dibromo-6-isopropylaniline in biological systems.
The presence of bromine atoms and an amine group suggests potential uses in areas like:
Scientific publications mentioning 2,4-Dibromo-6-isopropylaniline might be limited due to:
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This compound exhibits notable biological activity. It interacts with cytochrome P450 enzymes, which play crucial roles in the metabolism of various substances within biological systems. Such interactions can lead to the formation of reactive intermediates that may influence cellular functions. Additionally, it has been observed to modulate cell signaling pathways by affecting kinase and phosphatase activities, potentially impacting gene expression and cellular metabolism. For instance, it has been shown to inhibit certain kinases involved in cell proliferation, leading to reduced cell growth.
The synthesis of 2,4-Dibromo-6-isopropylaniline typically involves the bromination of 6-isopropylaniline. Common methods include:
2,4-Dibromo-6-isopropylaniline serves as a versatile building block in medicinal chemistry and materials science. Its unique structure allows it to be used in the synthesis of various pharmaceutical agents and agrochemicals. Furthermore, it is utilized in research applications that explore its biochemical interactions and potential therapeutic effects.
Studies have shown that 2,4-Dibromo-6-isopropylaniline interacts with several biomolecules, particularly proteins involved in metabolic pathways. Its binding affinity to proteins such as albumin affects its distribution within biological systems. The compound's ability to modulate enzyme activities indicates its potential role as a pharmacological agent or tool in biochemical research.
Several compounds share structural similarities with 2,4-Dibromo-6-isopropylaniline. Here are some notable examples:
Compound Name | Structural Differences | Unique Features |
---|---|---|
2,4-Dibromoaniline | Lacks isopropyl group | Less sterically hindered; different reactivity |
2,6-Dibromo-4-isopropylaniline | Bromine substitution pattern differs | Varies in reactivity due to positional changes |
2,4-Dichloro-6-isopropylaniline | Chlorine instead of bromine | Different chemical properties due to chlorine |
Uniqueness: The specific positioning of bromine atoms and the presence of the isopropyl group confer distinct steric and electronic effects on 2,4-Dibromo-6-isopropylaniline. These features influence its reactivity profile and make it particularly valuable for targeted chemical synthesis and research applications .